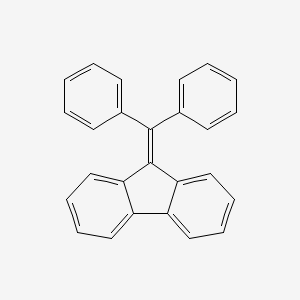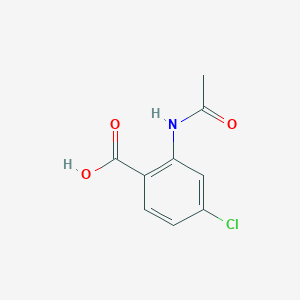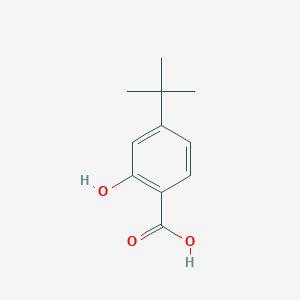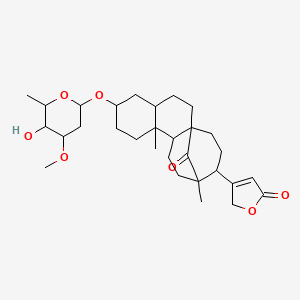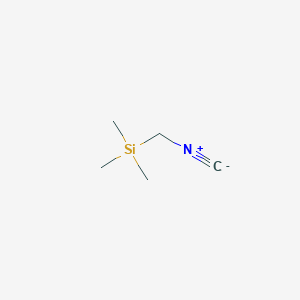
(Trimethylsilyl)methyl isocyanide
Overview
Description
(Trimethylsilyl)methyl isocyanide, also known as (Isocyanomethyl)trimethylsilane, is a compound with the linear formula (CH3)3SiCH2NC . It has a molecular weight of 113.23 .
Synthesis Analysis
The synthesis of this compound and its reaction with protic nucleophiles have been reported . An improved preparation of this compound is also reported . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Chemical Reactions Analysis
This compound reacts with protic nucleophiles . The reaction of this compound with (η 2 -formaldehyde)zirconocene complex is reported to yield insertion products . Mono- and diphenols add to trimethyl isocyanate on heating to give the corresponding aryl urethanes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 113.23, a liquid form, a refractive index n20/D of 1.416 (lit.), a boiling point of 52-53 °C/35 mmHg (lit.), and a density of 0.803 g/mL at 25 °C (lit.) .Scientific Research Applications
Antiparasitic Compound Synthesis
(Trimethylsilyl)methyl isocyanide has been utilized in reactions involving the insertion of isocyanides into N-Si bonds, particularly in multi-component reactions with azines. These reactions lead to the synthesis of compounds that show significant activity against Trypanosoma brucei and T. cruzi, which are parasites responsible for diseases like Chagas and African sleeping sickness. These compounds have been noted for their favorable drug-like properties and safety profiles (Kishore et al., 2016).
In Organometallic Chemistry
The study of (trimethylsilyl)methyl isocyanides in organometallic chemistry revealed their ability to rearrange upon heating, producing various nitriles and keteneimines. These studies provide insights into the thermal behavior of these compounds and their potential applications in synthesizing other organometallic compounds (West & Gornowicz, 1970).
Photodecomposition Studies
Research has been conducted on the photodecomposition of trimethylsilyl azide in solid argon, where isocyanides are produced. These studies are significant in understanding the chemical behavior of silyl azides and isocyanides under photodecomposition and could be relevant in the field of photochemistry (Ogilvie, 1968).
Synthesis of 1H-Tetrazole Derivatives
This compound is involved in the three-component reaction process for synthesizing 1,5-disubstituted 1H-tetrazole derivatives. These compounds are of interest in various fields of chemistry and pharmacology due to their structural similarity to biologically active compounds (Kazemizadeh et al., 2012).
Ligand Synthesis for Catalysis
In catalysis, this compound derivatives have been used in the synthesis of new isocyanide ligands. These ligands exhibited high efficiency in rhodium-catalyzed hydrosilylation processes. Such research can lead to advancements in catalytic methodologies, particularly in the field of organic synthesis (Ito et al., 2007).
Mechanism of Action
Target of Action
The primary targets of (Trimethylsilyl)methyl isocyanide, also known as (Isocyanomethyl)trimethylsilane, are protic nucleophiles . Protic nucleophiles are molecules that have a hydrogen atom attached to a highly electronegative atom, making them capable of donating a proton.
Mode of Action
This compound interacts with its targets through a process of deprotection . This deprotection is especially effective with this compound and can be catalyzed under physiological conditions . The reaction involves an imine-tautomerization step, which is often rate-limiting. The unexpected cleavage of the si–c bond accelerates this step when this compound is involved .
Biochemical Pathways
The interaction of this compound with protic nucleophiles affects the biochemical pathways involving these molecules . The compound’s action results in the formation of insertion products when it reacts with certain complexes . This can have downstream effects on other biochemical reactions involving these products.
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 0803 g/mL at 25 °C . It has a boiling point of 52-53 °C/35 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of insertion products when it reacts with certain complexes . This can lead to changes in the biochemical pathways involving these products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, serum albumin can catalyze the elimination of this compound under physiological conditions . This suggests that the compound’s action can be influenced by the presence of certain proteins in its environment.
Safety and Hazards
Future Directions
(Trimethylsilyl)methyl isocyanide may be used in the preparation of isocyanomethylenetriphenylphosphorane . It has been found to be especially effective in deprotection reactions, and serum albumin can catalyze the elimination under physiological conditions . This chemistry will open new opportunities towards applications involving multiplexed release schemes .
Biochemical Analysis
Biochemical Properties
(Trimethylsilyl)methyl isocyanide plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to react with protic nucleophiles and form insertion products with (η2-formaldehyde)zirconocene complexes . Additionally, this compound is known to interact with serum albumin, catalyzing the elimination of tetrazylmethyl derivatives under physiological conditions . These interactions highlight the compound’s potential in facilitating bioorthogonal reactions and protecting group chemistry.
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell function by catalyzing the removal of tetrazylmethyl protecting groups in cellular environments . This process is particularly effective in the presence of serum albumin, which accelerates the elimination under physiological conditions. The compound’s ability to facilitate bioorthogonal reactions in living organisms demonstrates its potential in studying biological processes and drug delivery applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s unique structure allows it to participate in bioorthogonal cycloaddition reactions with tetrazines, leading to the release of payloads from 3-isocyanopropyl groups . Additionally, the cleavage of the Si–C bond in this compound accelerates the imine-tautomerization step, which is often rate-limiting in these reactions . These molecular interactions underscore the compound’s versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to be stable at low temperatures, with a storage temperature of −20°C . Over time, this compound can undergo degradation, which may impact its long-term effects on cellular function. Studies have shown that the compound’s bioorthogonal reactions remain effective under physiological conditions, demonstrating its potential for long-term applications in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to facilitate bioorthogonal reactions without causing significant toxicity At higher dosages, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with essential metabolic enzymes. For example, isocyanides, including this compound, have been shown to covalently modify enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway . These interactions result in the inhibition of enzyme activity and subsequent effects on metabolic flux and metabolite levels. The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes and developing novel antibiotics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported and localized within specific cellular compartments . Additionally, this compound’s interactions with serum albumin facilitate its distribution and accumulation in target tissues . These properties highlight the compound’s potential for targeted drug delivery and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell This localization is crucial for its role in bioorthogonal reactions and enzyme interactions
Properties
IUPAC Name |
isocyanomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NSi/c1-6-5-7(2,3)4/h5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSTVZKPVGMQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332320 | |
| Record name | (Trimethylsilyl)methyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30718-17-3 | |
| Record name | (Trimethylsilyl)methyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Trimethylsilyl)methyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Trimethylsilyl)methyl isocyanide interact with (η2-formaldehyde)zirconocene complex?
A1: this compound (CN−CH2SiMe3) reacts with the (η2-formaldehyde)zirconocene complex [(Cp2ZrOCH2)2] through an insertion reaction. [] The isocyanide inserts into the zirconium-carbon bond of the complex, resulting in the formation of a new (η1-iminoacyl)zirconocene complex. This complex features a doubly oxygen-bridged structure with the (trimethylsilyl)methyl group attached to the nitrogen of the iminoacyl ligand. []
Q2: What is the structural characterization of the reaction product between this compound and (η2-formaldehyde)zirconocene complex?
A2: The reaction between this compound and (η2-formaldehyde)zirconocene complex yields a specific insertion product: [Cp2ZrOCH2C(=NCH2SiMe3)]2. [] This product has been characterized by X-ray diffraction, confirming its doubly oxygen-bridged C2h-symmetric metallatricyclic structure. [] While the provided abstract doesn't detail the molecular formula or weight, it highlights the key structural features resulting from the insertion reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


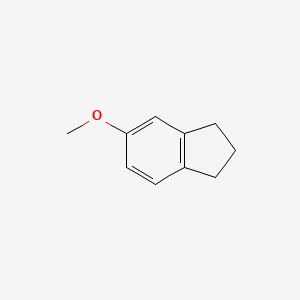

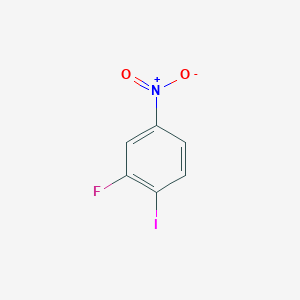
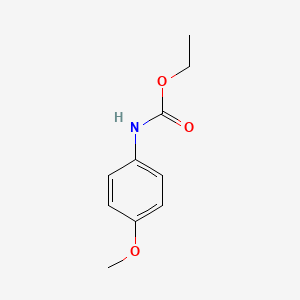


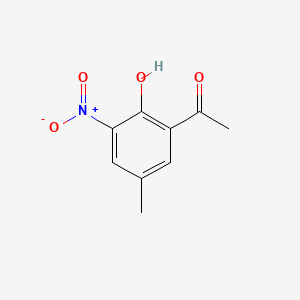

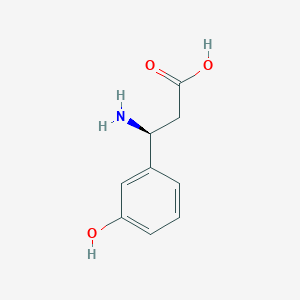
![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)
